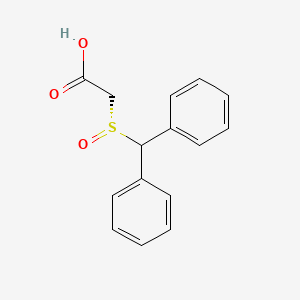
(R)-(-)-Modafinic acid
Overview
Description
®-(-)-Modafinic acid is a chiral carboxylic acid derivative of modafinil, a well-known wakefulness-promoting agent. This compound is of significant interest due to its potential pharmacological properties and its role as a metabolite of modafinil. The ®-enantiomer is particularly notable for its stereospecific activity, which can influence its biological effects and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Modafinic acid typically involves the resolution of racemic modafinil or the asymmetric synthesis starting from chiral precursors. One common method includes the oxidation of modafinil using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield the carboxylic acid derivative.
Industrial Production Methods: Industrial production of ®-(-)-Modafinic acid may involve large-scale resolution techniques or chiral synthesis methods to ensure the production of the desired enantiomer with high purity. Techniques such as chiral chromatography or the use of chiral catalysts in the synthesis process are often employed to achieve this.
Chemical Reactions Analysis
Types of Reactions: ®-(-)-Modafinic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride for conversion to acid chlorides, followed by reactions with nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of ®-(-)-Modafinic acid can yield ®-(-)-modafinol, while substitution reactions can produce various esters or amides.
Scientific Research Applications
®-(-)-Modafinic acid has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, modafinil.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating wakefulness and cognitive functions.
Industry: Utilized in the development of pharmaceuticals and other chemical products requiring chiral purity.
Mechanism of Action
The mechanism of action of ®-(-)-Modafinic acid is closely related to that of modafinil. It is believed to involve the modulation of neurotransmitter systems, particularly the inhibition of dopamine reuptake, leading to increased extracellular dopamine levels. This action is thought to contribute to its wakefulness-promoting effects. Additionally, ®-(-)-Modafinic acid may interact with other molecular targets and pathways, influencing its overall pharmacological profile.
Comparison with Similar Compounds
Modafinil: The parent compound, known for its wakefulness-promoting properties.
Armodafinil: The ®-enantiomer of modafinil, with similar pharmacological effects.
Adrafinil: A prodrug of modafinil, which is metabolized to modafinil in the body.
Uniqueness: ®-(-)-Modafinic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions. Compared to its parent compound, modafinil, and other similar compounds, ®-(-)-Modafinic acid may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(R)-benzhydrylsulfinyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARQPIWTMBRJFX-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461713 | |
| Record name | [(R)-Diphenylmethanesulfinyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112111-45-2 | |
| Record name | [(R)-Diphenylmethanesulfinyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MODAFINIL ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464K6CG4CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


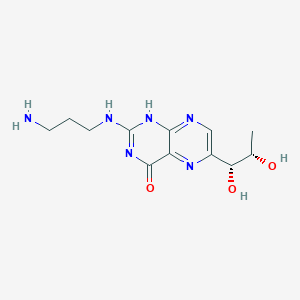
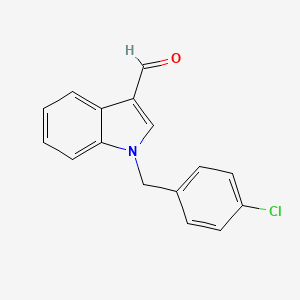
![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B1677303.png)
![(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677304.png)
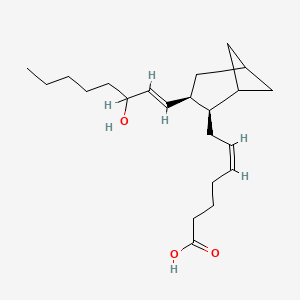
![L-Alanine,N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/new.no-structure.jpg)
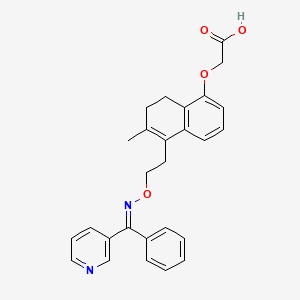
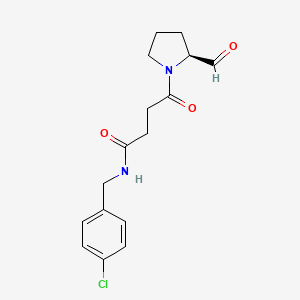
![(4-carbamimidoylphenyl) 4-[(E)-3-[(2-ethoxy-2-oxoethyl)-prop-2-enylamino]-2-methyl-3-oxoprop-1-enyl]benzoate;methanesulfonic acid](/img/structure/B1677312.png)
![(Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1677313.png)
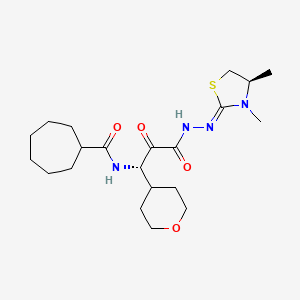
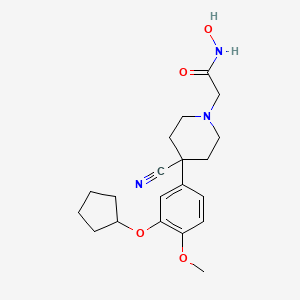
![3-{7-[2-Ethoxy-3-(hexadecyloxy)propoxy]heptyl}-1,3-thiazol-3-ium methanesulfonate](/img/structure/B1677320.png)
